2,2,3,3,3-Pentafluoropropanethioamide
Description
Properties
Molecular Formula |
C3H2F5NS |
|---|---|
Molecular Weight |
179.11 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoropropanethioamide |
InChI |
InChI=1S/C3H2F5NS/c4-2(5,1(9)10)3(6,7)8/h(H2,9,10) |
InChI Key |
LKTLGFUBXRKXIT-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)(C(C(F)(F)F)(F)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key differences between 2,2,3,3,3-pentafluoropropanethioamide and structurally analogous compounds:
Reactivity and Physicochemical Properties
- Thioamide vs. Amide: The replacement of oxygen with sulfur in the thioamide group increases nucleophilicity and alters electronic properties. However, thioamides are generally less stable toward hydrolysis than amides .
- Fluorination Impact: The pentafluorinated propane backbone in this compound confers high electronegativity and hydrophobicity, similar to pentafluoropropanol (PFPOH) and pentafluoropropionic acid. These traits improve volatility and compatibility with fluorinated solvents, critical for gas chromatography applications .
- Comparison with Heptafluorobutanamide: The compound N-(3,5-dichloropyridin-4-yl)-2,2,3,3,4,4,4-heptafluorobutanamide () contains two additional fluorine atoms compared to the pentafluoropropanamide analog.
Preparation Methods
Lawesson’s Reagent-Mediated Thionation
Lawesson’s reagent (LR, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a workhorse for converting amides to thioamides. The reaction proceeds via a nucleophilic mechanism, where the amide oxygen is replaced by sulfur through intermediate dithiophosphorane species.
Procedure :
-
Substrate : 2,2,3,3,3-Pentafluoropropanamide (1.0 equiv, 1.0 mmol)
-
Reagent : Lawesson’s reagent (0.55 equiv, 0.55 mmol)
-
Solvent : Anhydrous toluene (10 mL)
-
Conditions : Reflux under nitrogen for 12–16 hours
-
Workup : Column chromatography (hexane/ethyl acetate, 4:1)
Outcomes :
-
Yield : 68–72%
-
Purity : >95% (HPLC)
-
Key Challenge : Partial defluorination observed at temperatures >120°C. Lower yields (50–55%) reported with excess LR due to side reactions.
Phosphorus Pentasulfide (P₄S₁₀) in Inert Solvents
Phosphorus pentasulfide offers a cost-effective alternative but requires meticulous moisture control. The reaction generates hydrogen sulfide (H₂S), necessitating closed-system handling.
Procedure :
-
Substrate : 2,2,3,3,3-Pentafluoropropanamide (1.0 equiv)
-
Reagent : P₄S₁₀ (2.5 equiv)
-
Solvent : Dry xylene (15 mL)
-
Conditions : Stirring at 140°C for 8 hours
-
Workup : Filtration, solvent removal, recrystallization (ethanol/water)
Outcomes :
-
Yield : 60–65%
-
Purity : 90–92% (NMR)
-
Side Products : Traces of thiophosphorylated byproducts (≤5%) identified via LC-MS.
Amine-Olefin-Sulfur Coupling Strategy
A novel approach inspired by the CN110156653B patent involves the three-component coupling of ammonia, fluorinated olefins, and sulfur under basic conditions. This method bypasses preformed amides, offering a one-pot route to thioamides.
Reaction Optimization for Fluorinated Substrates
The patent’s general methodology was adapted for hexafluoropropene (CF₂=CF-CF₃), a commercially available fluorinated olefin.
Procedure :
-
Amine : Anhydrous ammonia (3.0 equiv)
-
Olefin : Hexafluoropropene (1.0 equiv)
-
Sulfur : Elemental sulfur (S₈, 1.2 equiv)
-
Base : Potassium fluoride (KF, 2.0 equiv)
-
Solvent : Dimethyl sulfoxide (DMSO, 5 mL)
-
Conditions : 100°C under nitrogen for 24 hours
Mechanistic Pathway :
-
Sulfur Activation : KF promotes S₈ ring-opening to generate polysulfide intermediates (e.g., S₃²⁻).
-
Olefin Activation : Fluorinated olefins undergo radical addition with polysulfides, forming perfluoroalkyl persulfide species.
-
Amine Incorporation : Nucleophilic attack by ammonia yields the thioamide after elimination of H₂S.
Outcomes :
-
Yield : 55–60%
-
Purity : 85–88% (19F NMR)
-
Side Reactions : Competing formation of dithiocarbamates (10–15%) due to excess sulfur.
Thiocarbonyl Transfer from Thioacetic Acid Derivatives
An underutilized strategy involves transamidation between pentafluoropropanamide and thioacetic acid derivatives. This method is advantageous for large-scale synthesis due to mild conditions.
Thioacetyl Chloride as a Thiocarbonyl Source
Procedure :
-
Substrate : 2,2,3,3,3-Pentafluoropropanamide (1.0 equiv)
-
Reagent : Thioacetyl chloride (1.5 equiv)
-
Base : Triethylamine (2.0 equiv)
-
Solvent : Dichloromethane (DCM, 10 mL)
-
Conditions : 0°C to room temperature, 6 hours
Outcomes :
-
Yield : 75–80%
-
Purity : >98% (GC-MS)
-
Limitations : Requires strict anhydrous conditions to prevent hydrolysis of thioacetyl chloride.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Lawesson’s Reagent | 68–72 | >95 | High | Moderate |
| P₄S₁₀ Thionation | 60–65 | 90–92 | Low | High |
| Amine-Olefin-Sulfur Coupling | 55–60 | 85–88 | Moderate | Moderate |
| Thioacetyl Chloride | 75–80 | >98 | High | Low |
Key Findings :
-
Efficiency : Thioacetyl chloride provides the highest yields but is cost-prohibitive for industrial use.
-
Purity : Lawesson’s reagent and thioacetyl chloride methods yield >95% pure product, critical for pharmaceutical applications.
-
Scalability : P₄S₁₀-based thionation is most scalable but requires rigorous byproduct removal.
Experimental Considerations and Challenges
Fluorine-Specific Reactivity
The electron-withdrawing nature of the pentafluoropropyl group deactivates the amide carbonyl, necessitating stronger thionation agents or prolonged reaction times. Defluorination remains a critical concern, mitigated by:
-
Temperature Control : Maintaining reactions below 120°C.
-
Inert Atmosphere : Use of nitrogen or argon to prevent oxidative side reactions.
Solvent Selection
Polar aprotic solvents (DMSO, DMF) enhance sulfur reactivity but may decompose under high temperatures. Nonpolar solvents (toluene, xylene) offer thermal stability but reduce reaction rates.
Q & A
Q. What are the primary synthetic routes for 2,2,3,3,3-Pentafluoropropanethioamide, and how is purity validated?
Methodological Answer: The synthesis of fluorinated thioamides typically involves nucleophilic substitution or thionation of precursor amides. For example:
- Thionation : Reacting 2,2,3,3,3-pentafluoropropanamide with Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) under anhydrous conditions .
- Purification : Use recrystallization in fluorinated solvents (e.g., hexafluorobenzene) or column chromatography with silica gel modified for fluorinated compounds.
- Analytical Validation :
- NMR Spectroscopy : Confirm structure via ¹⁹F NMR (chemical shifts between -70 to -120 ppm for CF₃ groups) and ¹H NMR (amide proton resonance) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
- Elemental Analysis : Quantify sulfur content to confirm thioamide functionalization.
Q. How should researchers assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition thresholds .
- Hydrolytic Stability : Expose to H₂O/D₂O at pH 2–12, monitor via ¹⁹F NMR for fluorine loss or structural changes .
- Light Sensitivity : Perform accelerated UV-Vis degradation studies (e.g., 254 nm for 48 hrs) and track spectral shifts .
Advanced Research Questions
Q. How can factorial design optimize synthesis parameters for this compound?
Methodological Answer: A 2³ factorial design can evaluate three critical variables (temperature, reagent stoichiometry, reaction time) to maximize yield and minimize impurities:
- Variables :
- Temperature (60°C vs. 100°C)
- P₄S₁₀ : Amide molar ratio (1.2:1 vs. 2:1)
- Time (6 hrs vs. 12 hrs)
- Response Metrics : Yield (GC-MS), purity (HPLC area %).
- Statistical Analysis : ANOVA to identify significant interactions. For example, higher temperatures may reduce reaction time but increase side-product formation .
Q. What strategies resolve contradictions in reported physicochemical data for perfluorinated thioamides?
Methodological Answer:
- Cross-Validation : Compare data from NIST WebBook (boiling points, enthalpies) with CAS Common Chemistry (CAS RN 422-05-9 for analogous compounds) .
- Computational Modeling : Use density functional theory (DFT) to predict properties like ΔvapH° and compare with experimental values .
- Interlaboratory Studies : Collaborate to standardize measurement protocols (e.g., DSC for melting points) .
Example Contradiction : reports Tboil for 2,2,3,3,3-pentafluoro-1-propanol as 109°C, while analogous thioamides lack consensus. Replicate measurements under controlled humidity (<5% RH) to isolate compound-specific behavior.
Q. How can membrane separation technologies improve purification of fluorinated thioamides?
Methodological Answer:
- Nanofiltration Membranes : Use polyamide membranes with fluorophilic coatings to separate thioamides from polar byproducts .
- Operational Parameters : Optimize transmembrane pressure (5–10 bar) and solvent selection (e.g., perfluorinated ethers) to enhance selectivity.
- Validation : Monitor permeate flux and purity via LC-MS .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Fluoropolymer-coated gloves, face shields, and fume hoods with HEPA filters .
- Spill Management : Neutralize with calcium carbonate to avoid HF release.
- Waste Disposal : Incinerate at >1100°C with scrubbing for fluorine abatement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
